molecular formula C12H8ClNO2 B1350575 2-Phenoxypyridine-3-carbonyl chloride CAS No. 51362-49-3

2-Phenoxypyridine-3-carbonyl chloride

Cat. No.: B1350575
CAS No.: 51362-49-3
M. Wt: 233.65 g/mol
InChI Key: ILBAQNFTHRLAEH-UHFFFAOYSA-N
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Description

2-Phenoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C12H8ClNO2. It is a derivative of pyridine, featuring a phenoxy group attached to the second position of the pyridine ring and a carbonyl chloride group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxypyridine-3-carbonyl chloride can be synthesized from 2-phenoxynicotinic acid. The synthesis involves the conversion of the carboxylic acid group to a carbonyl chloride group. This transformation is typically achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-phenoxynicotinic acid in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride or oxalyl chloride dropwise to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain this compound as a solid product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reaction parameters are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous base, the carbonyl chloride group can hydrolyze to form 2-phenoxypyridine-3-carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent. The reaction is usually performed at room temperature.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the Suzuki-Miyaura coupling. The reaction is carried out under inert atmosphere, typically at elevated temperatures.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-Phenoxypyridine-3-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of functional materials, such as polymers and coatings.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Phenoxypyridine-3-carbonyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles such as amines or alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.

In coupling reactions, such as the Suzuki-Miyaura coupling, the compound participates in the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the biaryl product.

Comparison with Similar Compounds

2-Phenoxypyridine-3-carbonyl chloride can be compared with other similar compounds, such as:

    2-Phenoxypyridine-3-carboxylic acid: This compound is the carboxylic acid precursor of this compound. It lacks the reactive carbonyl chloride group and is less reactive in nucleophilic substitution reactions.

    2-Phenoxypyridine: This compound lacks both the carbonyl chloride and carboxylic acid groups. It is less versatile in chemical reactions compared to this compound.

    3-Phenoxypyridine-2-carbonyl chloride: This is an isomer of this compound, with the positions of the phenoxy and carbonyl chloride groups reversed. It may exhibit different reactivity and properties due to the different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various chemical processes.

Properties

IUPAC Name

2-phenoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBAQNFTHRLAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378979
Record name 2-phenoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51362-49-3
Record name 2-Phenoxy-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51362-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51362-49-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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